3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester
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Overview
Description
The compound “3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester” is a derivative of 2-aminothiazole . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives involves the reaction of thiourea with 4-chloroacetoacetyl chloride . In conventional processes, ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate is reacted with thiourea to give ethyl (2-aminothiazol-4-yl)-acetate hydrochloride or hydrobromide, respectively .Molecular Structure Analysis
The molecular formula of Ethyl 2-amino-4-thiazoleacetate, a related compound, is C7H10N2O2S . The average mass is 186.232 Da and the monoisotopic mass is 186.046295 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-aminothiazole derivatives include the reaction of thiourea with 4-chloroacetoacetyl chloride . The free ethyl aminothiazolylacetate is then prepared by neutralizing the hydrochloride or hydrobromide, and is subsequently converted, by hydrolysis, to aminothiazolylacetic acid .Physical And Chemical Properties Analysis
Ethyl 2-amino-4-thiazoleacetate, a related compound, has a density of 1.3±0.1 g/cm3, a boiling point of 318.5±17.0 °C at 760 mmHg, and a flash point of 146.4±20.9 °C . It has 4 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Biological Activity of Thiazole Ring-Containing Compounds
Field
Pharmaceutical and Medicinal Chemistry
Application
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Methods of Application
A literature survey regarding the topics from the year 2015 up to now was carried out .
Results
Nearly 124 research articles were found, critically analyzed, and arranged regarding the synthesis and biological activities of thiazoles derivatives in the last 5 years .
Dyeing Assessment of Acid Azo Dyes Based on Thiazole
Field
Textile and Dye Chemistry
Application
A series of acid azo dyes were synthesized by the coupling of various Naphthoic acids with the diazonium salt solution of a thiazole derivative . The resulting dyes were evaluated on woolen fabric .
Methods of Application
The dyes were synthesized by the coupling of various Naphthoic acids with the diazonium salt solution of a thiazole derivative . The dyeing performances of all the dyes were evaluated on woolen fabric .
Results
Dyeing of woolen fabric resulted in reddish pink to violet shades with good depth and levelness. The dyed fabrics showed moderate to very good washing and perspiration fastness .
Antimicrobial Evaluation of 2-Aminothiazole-4-Carboxylate Schiff Bases
Application
2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Methods of Application
Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
Results
Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Likewise, some compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively . Some compounds showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm . Candida albicans (ATCC 60387) showed maximum sensitivity to some compounds with a zone of inhibition 20.0 mm .
Anticancer Drug Discovery with 2-Aminothiazole Derivatives
Application
2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Methods of Application
Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Results
The results suggested that some compounds could use as strong PI3K inhibitors and anticancer compounds with low toxicity .
Future Directions
The 2-aminothiazole derivatives constitute side chains of semi-synthetic cephalosporins . They are used as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . Therefore, the future directions of this compound could involve its use in the development of new therapeutic agents.
properties
IUPAC Name |
ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-2-15-8(14)10(3-7(13)16-5-10)6-4-17-9(11)12-6/h4H,2-3,5H2,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYVOYIVHCKYQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)OC1)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389758 |
Source
|
Record name | Ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester | |
CAS RN |
328275-97-4 |
Source
|
Record name | Ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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